molecular formula C15H15ClO2 B7567355 1-Chloro-4-(3-phenoxypropoxy)benzene

1-Chloro-4-(3-phenoxypropoxy)benzene

Cat. No. B7567355
M. Wt: 262.73 g/mol
InChI Key: WGYNEWAYLKGODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(3-phenoxypropoxy)benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes.

Scientific Research Applications

1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes. It has been used to investigate the involvement of beta-2 adrenergic receptors in asthma, chronic obstructive pulmonary disease, cardiovascular diseases, and metabolic disorders. 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 has also been used to study the effects of beta-2 adrenergic receptor agonists and antagonists on various cellular and molecular processes.

Mechanism of Action

1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 selectively blocks the beta-2 adrenergic receptors, which are primarily located in the lungs, heart, and skeletal muscles. By blocking these receptors, 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 inhibits the effects of endogenous and exogenous beta-2 adrenergic receptor agonists, such as epinephrine and albuterol. This leads to a decrease in bronchodilation, vasodilation, and glycogenolysis, among other effects.
Biochemical and Physiological Effects:
1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 inhibits cyclic AMP production in cells expressing beta-2 adrenergic receptors. In vivo studies have shown that 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 reduces airway hyperresponsiveness in animal models of asthma and chronic obstructive pulmonary disease. 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 has also been shown to reduce heart rate and blood pressure in animal models of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 is a highly selective beta-2 adrenergic receptor antagonist, which makes it a valuable tool for studying the role of beta-2 adrenergic receptors in various physiological and pathological processes. However, its selectivity can also be a limitation, as it may not accurately reflect the effects of non-selective beta-blockers in vivo. Additionally, the use of 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 in animal models may not accurately reflect its effects in humans.

Future Directions

There are several future directions for the use of 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 in scientific research. One area of interest is the role of beta-2 adrenergic receptors in metabolic disorders, such as obesity and diabetes. Another area of interest is the development of more selective beta-2 adrenergic receptor antagonists, which may have fewer off-target effects. Finally, the use of 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 in combination with other drugs may provide new insights into the mechanisms of beta-2 adrenergic receptor signaling and its role in various diseases.

Synthesis Methods

1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 can be synthesized by reacting 1-chloro-4-nitrobenzene with 3-phenoxypropylmagnesium bromide, followed by reduction of the resulting nitro compound with iron powder. The final product is obtained by chlorination of the resulting amine with thionyl chloride.

properties

IUPAC Name

1-chloro-4-(3-phenoxypropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c16-13-7-9-15(10-8-13)18-12-4-11-17-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYNEWAYLKGODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.